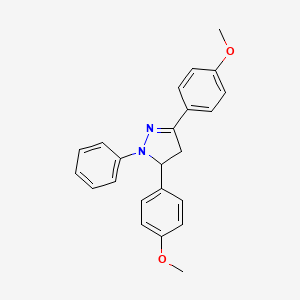

![molecular formula C26H28N4O4S B11637271 (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637271.png)

(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Thiadiazolo-Pyrimidinon-Kern umfasst, der für seine vielfältigen biologischen Aktivitäten bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Thiadiazolo-Pyrimidinon-Kerns, gefolgt von der Einführung verschiedener Substituenten durch nucleophile Substitution, Kondensation und Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken, wie Chromatographie und Kristallisation, ist unerlässlich, um die strengen Anforderungen der pharmazeutischen und chemischen Industrie zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, wobei Reagenzien wie Halogene oder Alkylierungsmittel beteiligt sind.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Halogene, Alkylierungsmittel und Nucleophile unter verschiedenen Lösungsmittelbedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen und so zu ihren biologischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethylacetoacetat: Eine einfachere Verbindung mit einer ähnlichen Ester-Funktion.

Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, ähnlich dem Thiadiazolo-Pyrimidinon-Kern.

Diketen: Wird bei der Synthese verschiedener organischer Verbindungen verwendet, einschließlich Thiadiazolo-Pyrimidinone.

Einzigartigkeit

(6Z)-5-Imino-6-{3-Methoxy-4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-2-(2-Methylpropyl)-5,6-Dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on: hebt sich durch seine komplexe Struktur und vielfältige funktionelle Gruppen ab, die zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit mehreren molekularen Zielstrukturen zu interagieren, macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C26H28N4O4S |

|---|---|

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(6Z)-5-imino-6-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C26H28N4O4S/c1-16(2)12-23-29-30-24(27)20(25(31)28-26(30)35-23)14-18-8-9-21(22(15-18)32-4)34-11-10-33-19-7-5-6-17(3)13-19/h5-9,13-16,27H,10-12H2,1-4H3/b20-14-,27-24? |

InChI-Schlüssel |

DMHBQBQJERLKPK-AKZCVUIYSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |

Kanonische SMILES |

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

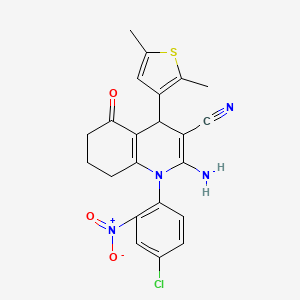

![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11637189.png)

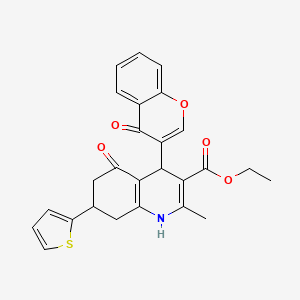

![2-[2-(4-Bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11637195.png)

![2-{[(3-Phenoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole](/img/structure/B11637196.png)

![3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11637203.png)

![3-Ethyl-2-[(2-phenylethyl)sulfanyl]-6H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11637208.png)

![(5Z)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11637213.png)

![5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637248.png)

![methyl 4-{(Z)-[2-({3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11637249.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637255.png)

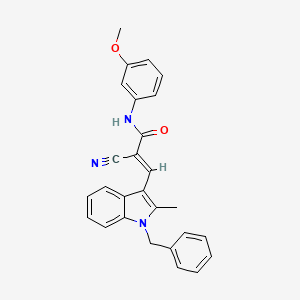

![1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637264.png)